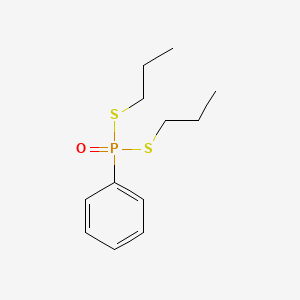![molecular formula C7H8O2 B14477570 7-Oxabicyclo[4.2.0]oct-2-en-8-one CAS No. 65656-92-0](/img/structure/B14477570.png)
7-Oxabicyclo[4.2.0]oct-2-en-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[420]oct-2-en-8-one is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.2.0]oct-2-en-8-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of furans with olefinic or acetylenic dienophiles can yield the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are applicable. The use of rhodium complexes as catalysts has been reported to facilitate the synthesis of related bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.2.0]oct-2-en-8-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of more saturated bicyclic systems.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-Oxabicyclo[4.2.0]oct-2-en-8-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its medicinal properties focuses on its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Oxabicyclo[4.2.0]oct-2-en-8-one exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit β-tubulin, a protein involved in cell division, which explains their potential anticancer activity . The pathways involved often include binding to active sites on target proteins, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one: This compound shares a similar bicyclic structure but with different ring sizes and functional groups.
8-Oxabicyclo[3.2.1]octane:
Uniqueness
7-Oxabicyclo[4.2.0]oct-2-en-8-one is unique due to its specific ring structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65656-92-0 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
7-oxabicyclo[4.2.0]oct-2-en-8-one |
InChI |
InChI=1S/C7H8O2/c8-7-5-3-1-2-4-6(5)9-7/h1,3,5-6H,2,4H2 |
InChI Key |
QWNNORORNKLPEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C=C1)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


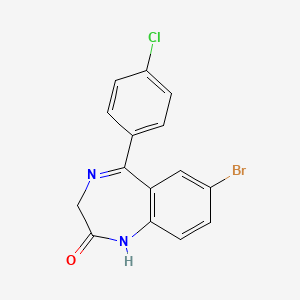
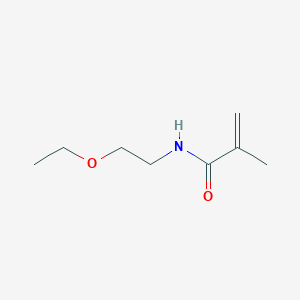
![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
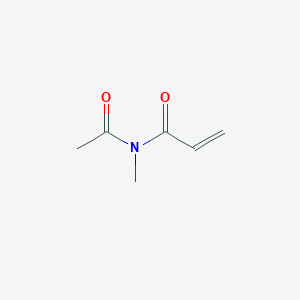

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
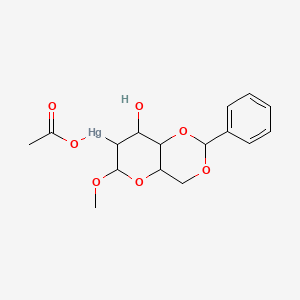
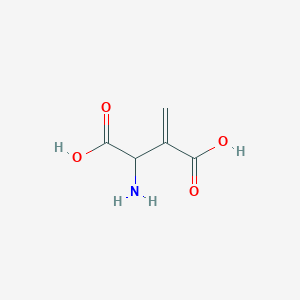
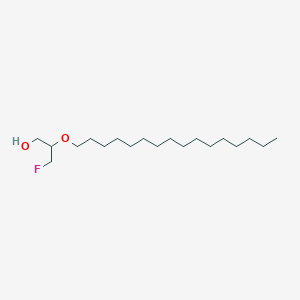

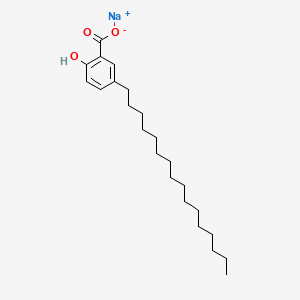
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
